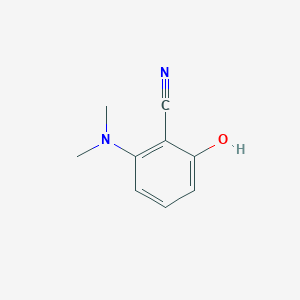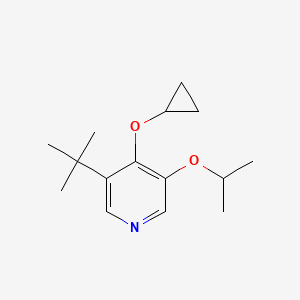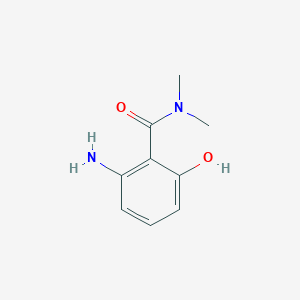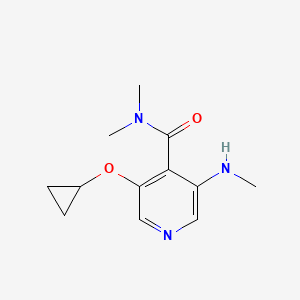
5-Chloro-4-cyclopropoxy-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-cyclopropoxy-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol It features a pyridine ring substituted with chlorine, fluorine, and cyclopropoxy groups
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxy-2-fluoropyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-4-cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines or other reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-cyclopropoxy-2-fluoropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-4-cyclopropoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
5-Chloro-2-fluoropyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
2-Chloro-5-fluoropyridine:
4-Fluoropyridine: Lacks both chlorine and cyclopropoxy groups, making it less reactive in certain substitution reactions.
Eigenschaften
Molekularformel |
C8H7ClFNO |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
5-chloro-4-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
UUSMNXRRRLGRQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















